[2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate
Description
Properties
IUPAC Name |
(2-phenylsulfanylpyridin-3-yl)methyl N-(2-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-15-8-5-6-12-18(15)22-20(23)24-14-16-9-7-13-21-19(16)25-17-10-3-2-4-11-17/h2-13H,14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOQOWVJCZGVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCC2=C(N=CC=C2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Phenylsulfanyl)-3-pyridinemethanol
Step 1 : Lithiation of 3-bromopyridine using LDA at −78°C in THF, followed by reaction with phenyl disulfide (PhSSPh) yields 2-(phenylsulfanyl)-3-bromopyridine.
Step 2 : Halogen-lithium exchange with n-BuLi and quenching with dimethylformamide (DMF) generates 2-(phenylsulfanyl)-3-pyridinecarbaldehyde. Reduction with NaBH₄ in methanol provides 2-(phenylsulfanyl)-3-pyridinemethanol (Yield: 72%).
Carbamate Formation via Chloroformate Intermediate
Step 3 : Reaction of 2-(phenylsulfanyl)-3-pyridinemethanol with triphosgene in dichloromethane (DCM) produces the corresponding chloroformate. Subsequent treatment with 2-methylaniline in the presence of triethylamine (TEA) yields the target carbamate (Yield: 65%).
Table 1 : Optimization of Carbamate Coupling Conditions
| Condition | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Triphosgene, TEA | DCM | TEA | 0°C → RT | 65 |
| Phosgene, Pyridine | THF | Pyridine | −10°C | 58 |
| Diphosgene, DMAP | EtOAc | DMAP | RT | 61 |
Synthetic Route 2: Carbamate-First Strategy
This method forms the carbamate moiety prior to sulfenylation, leveraging stabilized intermediates.
Preparation of N-(2-Methylphenyl)carbamoyl Chloride
Step 1 : Phosgenation of 2-methylaniline in toluene at 0°C generates N-(2-methylphenyl)carbamoyl chloride (Yield: 88%).
Coupling to 3-Pyridinemethanol
Step 2 : Reaction of N-(2-methylphenyl)carbamoyl chloride with 3-pyridinemethanol in DCM using TEA as a base affords [3-pyridinyl]methyl N-(2-methylphenyl)carbamate (Yield: 70%).
Regioselective Sulfenylation at C2
Step 3 : Directed ortho-metalation (DoM) of the pyridine ring using LDA and phenylsulfenyl chloride introduces the phenylsulfanyl group at the 2-position (Yield: 60%).
Key Limitation : Competing sulfenylation at C4 reduces regioselectivity. Use of hexamethylphosphoramide (HMPA) as a co-solvent improves C2:C4 selectivity to 8:1.
Alternative Methods: One-Pot Sulfenylation-Carbamation
Simultaneous Sulfenylation and Carbamate Formation
A patent by AstraZeneca describes a one-pot method using bis(phenylsulfanyl)zinc and N-(2-methylphenyl)carbamoyl chloride under Pd catalysis (Pd(OAc)₂, Xantphos). The reaction proceeds via a zinc-mediated sulfenylation followed by in situ carbamation (Yield: 55%, Purity: 92%).
Table 2 : Catalytic Systems for One-Pot Synthesis
| Catalyst | Ligand | Additive | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | ZnCl₂ | 55 |
| CuI | Phenanthroline | Cs₂CO₃ | 48 |
| NiCl₂ | BINAP | Mg(OTf)₂ | 43 |
Comparative Analysis of Synthetic Routes
Table 3 : Route-Specific Advantages and Limitations
| Route | Steps | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| 1 | 3 | 30 | High regioselectivity in sulfenylation | Low carbamation yield |
| 2 | 3 | 34 | Stable intermediates | Moderate C2:C4 selectivity |
| 3 | 1 | 55 | Reduced purification steps | Requires expensive catalysts |
Chemical Reactions Analysis
Types of Reactions
[2-(Phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridinyl ring or the carbamate group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl or phenylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridinyl or carbamate derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, [2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The pyridinyl and carbamate groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound shares key motifs with several analogs documented in the evidence:
Table 1: Structural Comparison with Analogs
Key Observations :
- Electron Effects : The phenylsulfanyl group in the target compound is electron-donating, contrasting with trifluoromethyl groups in Netupitant/Befetupitant, which are electron-withdrawing. This difference may alter binding affinity or metabolic stability .
- Carbamate vs. Thiocarbamate : The target compound’s carbamate group (O-linked) is more hydrolytically stable than thiocarbamates (S-linked) but less than amides (e.g., Netupitant) .
- Biological Targets : Netupitant and Befetupitant target neurokinin and CRF receptors, respectively, while the target compound’s activity remains unconfirmed but may involve similar pathways due to pyridine-carbamate motifs .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- Spectroscopic studies on the methyl carbamate analog () revealed strong HOMO-LUMO energy gaps (~4.5 eV), indicating stability against electrophilic attacks, a property likely shared by the target compound .
Biological Activity
The compound [2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 354.43 g/mol
- IUPAC Name : this compound
The structure features a pyridinyl ring, a phenylsulfanyl group, and a carbamate moiety, which contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridinyl Intermediate : Utilizing pyridine derivatives.
- Introduction of the Phenylsulfanyl Group : Via nucleophilic substitution.
- Carbamate Formation : Reacting the intermediate with N-(2-methylphenyl)isocyanate.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. The phenylsulfanyl group may enhance interaction with microbial targets, potentially leading to inhibition of growth in various bacterial strains. For example, studies have shown that thioether-containing compounds can disrupt bacterial cell walls or interfere with metabolic pathways.
Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways. In vitro assays have demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, potentially through the inhibition of key enzymes involved in cell proliferation.
Enzyme Inhibition
A significant area of research involves the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds related to this compound have shown varying degrees of inhibition against these enzymes, which are crucial in neurotransmission and are often targeted in neurodegenerative diseases.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound A | 38.98 | 1.60 |
| Compound B | 150.00 | 120.00 |
| This compound | TBD | TBD |
Note: TBD = To Be Determined; values are indicative based on related compounds.
The mechanism by which this compound exerts its biological effects likely involves:
- Interaction with Enzymes : The phenylsulfanyl group may facilitate binding to enzyme active sites, altering their activity.
- Modulation of Signaling Pathways : The compound may influence pathways related to cell survival and apoptosis through receptor interaction.
Case Studies
- Antimicrobial Study : A study demonstrated that a related thioether compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for this compound in treating infections.
- Cancer Research : In vitro studies showed that derivatives induced apoptosis in breast cancer cell lines, highlighting their potential as chemotherapeutic agents.
Q & A
Q. What established synthetic routes are available for [2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate, and what intermediates are critical?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyridinyl-sulfanyl intermediate via nucleophilic substitution, where 3-pyridinemethanol reacts with phenylsulfanyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Carbamate formation by reacting the intermediate with N-(2-methylphenyl)isocyanate in anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Key Intermediates: [2-(Phenylsulfanyl)-3-pyridinyl]methanol and N-(2-methylphenyl)isocyanate. Purity is verified via HPLC (>95%) before proceeding .
Q. How can spectroscopic methods confirm the structural integrity of this compound?
Methodological Answer:
- FT-IR: Identify carbamate C=O stretching at ~1700 cm⁻¹ and sulfanyl S-C vibrations at ~650 cm⁻¹ .
- ¹H/¹³C NMR: Pyridinyl protons appear as doublets (δ 7.2–8.5 ppm), while the carbamate methyl group resonates at δ 2.3 ppm (singlet) .
- Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 365.1 (calculated for C₂₀H₁₉N₂O₂S⁺) .
Advanced Research Questions
Q. What strategies optimize yield and purity during synthesis, particularly for scale-up?
Methodological Answer:
- Reaction Optimization: Use continuous flow reactors to enhance mixing and heat transfer, reducing byproduct formation (e.g., hydrolysis of isocyanate) .
- Solvent Selection: Replace DMF with THF to improve carbamate yield (reported increase from 68% to 82%) .
- Purification: Gradient column chromatography (hexane:EtOAc 4:1 to 1:1) followed by recrystallization in ethanol achieves >99% purity .
Q. How do computational models predict the compound’s bioactivity and binding mechanisms?
Methodological Answer:
- HOMO-LUMO Analysis: Delocalization of HOMO over the phenylsulfanyl group suggests electron-rich regions for electrophilic interactions, while LUMO localization on the pyridinyl ring indicates nucleophilic target binding .
- Molecular Docking: AutoDock Vina simulations against pteridine reductase (PDB: 3BMC) show a binding affinity of −9.2 kcal/mol, with hydrogen bonds to Arg 14 and hydrophobic interactions with Phe 113 .
- PASS Prediction: Antihelmintic (Pa = 0.808) and antiparasitic (Pa = 0.797) activities are prioritized, aligning with structural analogs .
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?
Methodological Answer:
- Dose-Response Studies: Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity. For example, IC₅₀ = 12 µM (cancer cells) vs. >100 µM (normal cells) indicates therapeutic potential .
- Mechanistic Profiling: Use transcriptomics to identify upregulated apoptosis markers (e.g., caspase-3) in cancer cells, contrasting with membrane disruption in bacterial assays (e.g., via SEM imaging of E. coli) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
